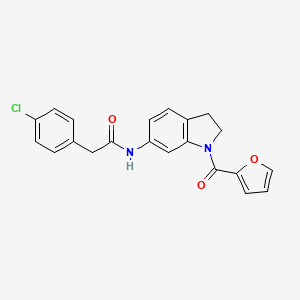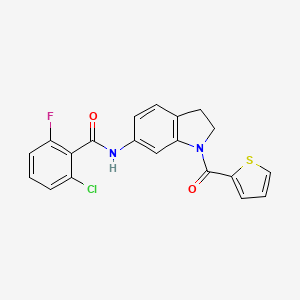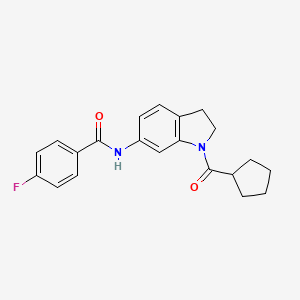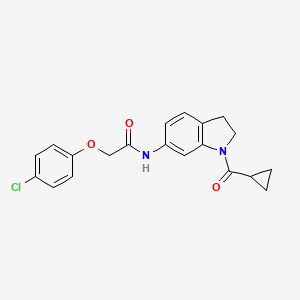
2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide, also known as CFIAA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been found to have potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. In neurology, 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been found to have neuroprotective effects and could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has also been found to inhibit the activity of HDAC6, a protein involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been found to have a range of biochemical and physiological effects. In cancer cells, 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has also been found to inhibit tumor angiogenesis, which is the process by which tumors develop their own blood supply. In neurology, 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been found to have immunomodulatory effects by regulating the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide in lab experiments is its high potency and specificity. 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been found to have a low IC50 value, meaning that it is effective at low concentrations. 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is also highly specific, meaning that it targets specific enzymes and proteins involved in cell growth and proliferation. One limitation of using 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide. One direction is to further investigate its potential applications in cancer treatment, neurology, and immunology. Another direction is to investigate the mechanism of action of 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide in more detail, in order to better understand how it works and how it can be optimized for use in various applications. Additionally, future research could focus on developing more efficient synthesis methods for 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide, in order to increase its yield and reduce its cost.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-16-6-3-14(4-7-16)12-20(25)23-17-8-5-15-9-10-24(18(15)13-17)21(26)19-2-1-11-27-19/h1-8,11,13H,9-10,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNMDFMJLFVPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-[(4-Chlorophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3396976.png)




![N-(2-chlorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397023.png)
![N-1,3-benzodioxol-5-yl-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397025.png)
![N-(3-acetylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397030.png)
![N-(3,4-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397036.png)

![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B3397046.png)
![N-(3-chloro-4-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397055.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397065.png)